1-(Azetidin-1-yl)propan-2-amine
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Overview
Description
1-(Azetidin-1-yl)propan-2-amine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-1-yl)propan-2-amine typically involves the alkylation of azetidine with appropriate alkyl halides. One common method includes the reaction of azetidine with 2-bromopropane under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(Azetidin-1-yl)propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
1-(Azetidin-1-yl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-(Azetidin-1-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting antiproliferative effects .
Comparison with Similar Compounds
3-(Azetidin-1-yl)propan-1-amine: Another azetidine derivative with similar structural features but different biological activities.
2-(Azetidin-1-yl)propan-1-amine: A closely related compound with variations in the position of the amine group, leading to different chemical and biological properties.
Uniqueness: 1-(Azetidin-1-yl)propan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H14N2 |
---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
1-(azetidin-1-yl)propan-2-amine |
InChI |
InChI=1S/C6H14N2/c1-6(7)5-8-3-2-4-8/h6H,2-5,7H2,1H3 |
InChI Key |
LZNCIEYUZUOCHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCC1)N |
Origin of Product |
United States |
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